

Butyltriiodo-stannane CAS number and chemical identifiers

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Compound of Interest

Compound Name: *Stannane, butyltriiodo-*

Cat. No.: *B15482212*

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An In-depth Technical Guide to Tributyltin Iodide

Disclaimer: Initial searches for "Butyltriiodo-stannane" did not yield a corresponding chemical entity in scientific literature databases. The following guide focuses on the closely related and widely documented compound, Tributyltin iodide (also known as tributyl(iodo)stannane), which is presumed to be the compound of interest for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Tributyltin iodide, including its chemical identifiers, physical properties, detailed experimental protocols for its synthesis, and its application in palladium-catalyzed cross-coupling reactions.

Chemical Identifiers and Physical Properties

Tributyltin iodide is an organotin compound that is widely used in organic synthesis. It is a colorless to pale yellow liquid at room temperature and is soluble in many organic solvents.

Table 1: Chemical Identifiers for Tributyltin Iodide

Identifier Type	Value
CAS Number	7342-47-4
IUPAC Name	tributyl(iodo)stannane
Molecular Formula	C ₁₂ H ₂₇ ISn
InChI	InChI=1S/3C4H9.II.Sn/c31-3-4-2;;/h31,3-4H2,2H3;1H;/q;;;;+1/p-1
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Table 2: Physical and Chemical Properties of Tributyltin Iodide

Property	Value
Molecular Weight	416.96 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	172 °C at 10 mmHg
Density	1.46 g/mL at 25 °C
Refractive Index	n _{20/D} 1.530

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of Tributyltin iodide and a general procedure for its application in Stille cross-coupling reactions, a cornerstone of modern synthetic chemistry.

This protocol is adapted from a procedure described in US Patent 3,547,965A.

Materials:

- Tin powder (59.5 g)
- Zinc powder (39.0 g)

- Butyl iodide (258 g)
- n-Butanol (10 g)
- 20% Hydrochloric acid (400 ml)

Procedure:

- In a three-necked reaction vessel equipped with a reflux condenser, stirrer, and thermometer, combine the tin powder, zinc powder, butyl iodide, and n-butanol.
- Heat the mixture to 110°C and stir for 6 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Carefully add 400 ml of 20% hydrochloric acid to dissolve any unreacted zinc and inorganic byproducts.
- Filter the solution to recover any unreacted tin.
- Separate the organic layer from the filtrate.
- Recover any unreacted butyl iodide from the organic layer, typically by distillation.
- The resulting product is tributyltin iodide. Further purification can be achieved by distillation under reduced pressure.

The following is a general experimental procedure for a Stille cross-coupling reaction, which is a common application for tributyltin derivatives in the synthesis of complex organic molecules. This reaction couples the organotin compound with an organic halide or triflate.

Materials:

- Organic halide or triflate (1 equivalent)
- Organotin reagent (e.g., Tributyltin iodide derivative) (1.15 equivalents)
- Palladium catalyst (e.g., Pd(dppf)Cl₂·DCM) (0.1 equivalents)

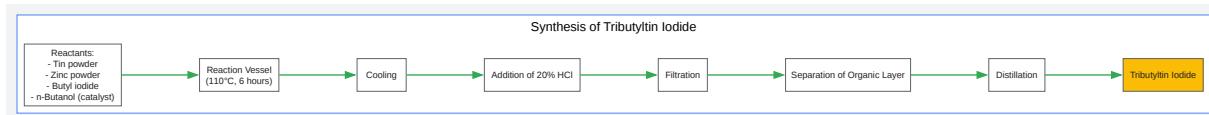
- Copper(I) iodide (CuI) (0.1 equivalents)
- Lithium chloride (LiCl) (5.3 equivalents)
- Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

- To a flame-dried round-bottom flask, add the organic halide or triflate and anhydrous DMF. The solution should be approximately 0.1 M.
- Sequentially add CuI, the palladium catalyst, and LiCl to the flask.
- Purge the reaction flask with an inert gas, such as argon, for 10 minutes.
- Add the organotin reagent to the reaction mixture.
- Heat the solution to the desired temperature (e.g., 40°C) and monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel containing an aqueous ammonia solution.
- Extract the aqueous layer with an organic solvent, such as hexane.
- Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
- Filter the solution and concentrate it under reduced pressure.
- The crude product can then be purified by column chromatography.

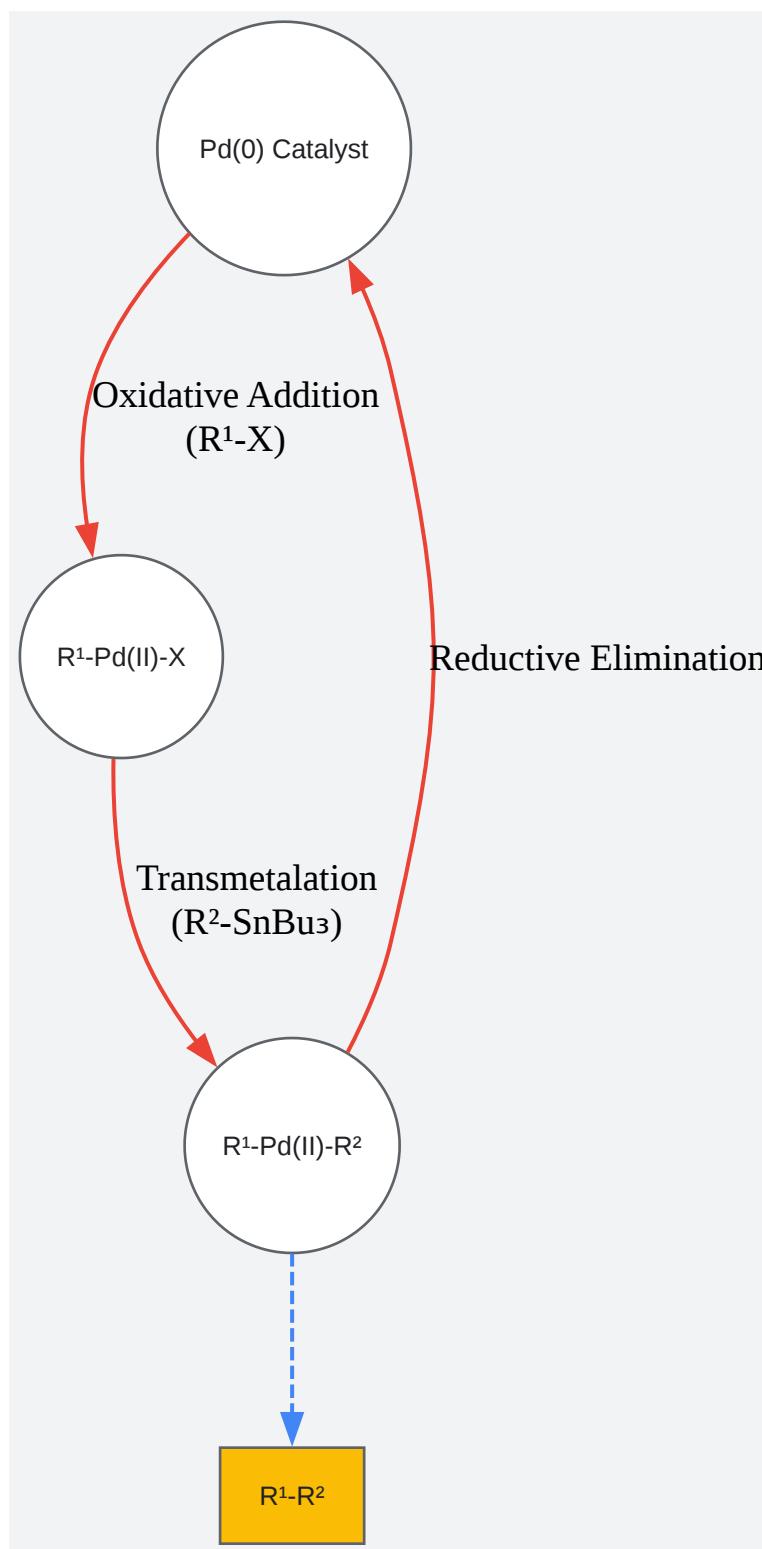
Mandatory Visualizations

The following diagrams illustrate the synthesis of Tributyltin iodide and the catalytic cycle of the Stille cross-coupling reaction.



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Synthesis of Tributyltin Iodide Workflow



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Catalytic Cycle of the Stille Reaction

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